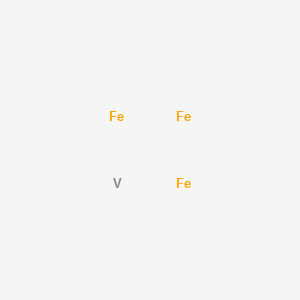
iron;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-vanadium compounds are a class of materials that combine the properties of iron and vanadium. Vanadium is a transition metal known for its multiple oxidation states and ability to form various compounds. Iron, another transition metal, is widely used in various industries due to its magnetic properties and abundance. When combined, iron and vanadium create compounds with unique properties that are valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-vanadium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sol-gel processes. One common method involves the reduction of vanadium pentoxide (V2O5) with iron powder at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, iron-vanadium compounds are often produced through smelting processes. Vanadium-bearing magnetite ores are reduced in blast furnaces to produce vanadium-rich slag, which is then processed to extract vanadium. The extracted vanadium is combined with iron to form ferrovanadium, an alloy used to enhance the properties of steel.
Chemical Reactions Analysis
Types of Reactions: Iron-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s multiple oxidation states (+2, +3, +4, +5) allow it to participate in redox reactions, while iron’s oxidation states (+2, +3) contribute to its reactivity.
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using oxygen or other oxidizing agents like hydrogen peroxide.
Reduction: Vanadium pentoxide can be reduced using hydrogen or carbon monoxide.
Substitution: Vanadium and iron can form complexes with ligands such as ammonia or water, leading to substitution reactions.
Major Products:
Oxidation: Vanadium oxides (e.g., V2O5, VO2)
Reduction: Vanadium metal, ferrovanadium
Substitution: Vanadium complexes (e.g., [V(H2O)6]2+)
Scientific Research Applications
Iron-vanadium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including the production of sulfuric acid and the oxidation of hydrocarbons.
Biology: Vanadium compounds are studied for their potential role in biological systems, including their insulin-mimetic properties and effects on enzyme activity.
Medicine: Investigated for their potential therapeutic applications, such as antidiabetic agents and anticancer drugs.
Industry: Used in the production of high-strength steel alloys, which are essential in construction, automotive, and aerospace industries.
Mechanism of Action
Iron-vanadium compounds can be compared with other transition metal compounds, such as iron-molybdenum and iron-titanium compounds. While all these compounds exhibit catalytic properties, iron-vanadium compounds are unique due to vanadium’s multiple oxidation states and its ability to form stable complexes with various ligands. This versatility makes iron-vanadium compounds particularly valuable in applications requiring redox reactions and high-strength materials.
Comparison with Similar Compounds
- Iron-molybdenum compounds
- Iron-titanium compounds
- Vanadium-titanium compounds
Properties
CAS No. |
12063-43-3 |
|---|---|
Molecular Formula |
Fe3V |
Molecular Weight |
218.48 g/mol |
IUPAC Name |
iron;vanadium |
InChI |
InChI=1S/3Fe.V |
InChI Key |
PGJFNTRNQSLBAH-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


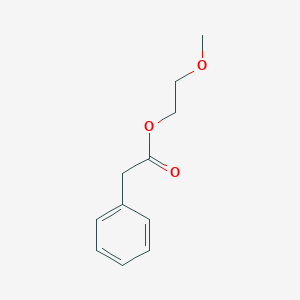
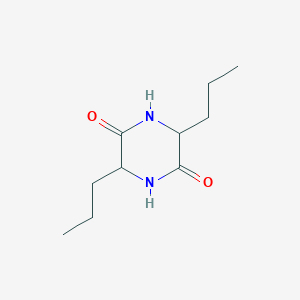
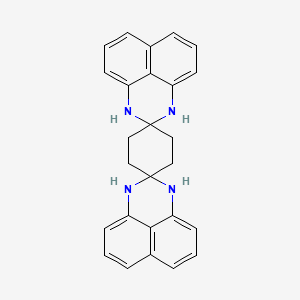
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
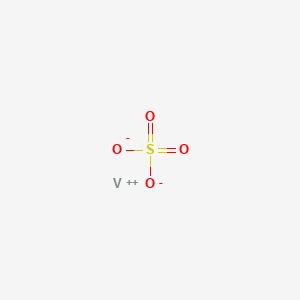
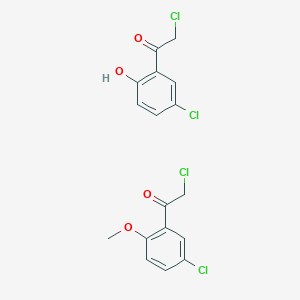
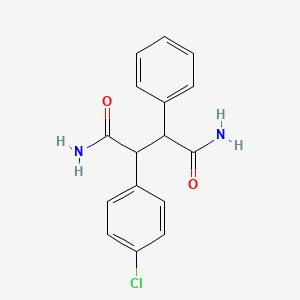

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
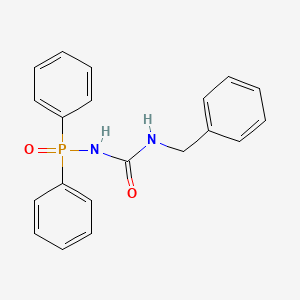
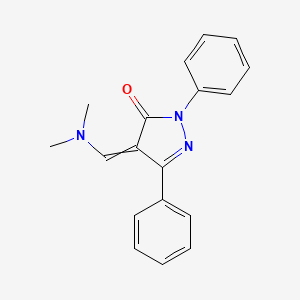
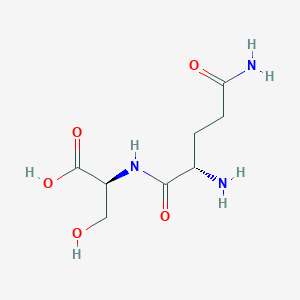
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
